molecular formula C11H14FN B11744466 1-(5-Fluoro-2-methylphenyl)cyclobutanamine

1-(5-Fluoro-2-methylphenyl)cyclobutanamine

Cat. No.: B11744466
M. Wt: 179.23 g/mol
InChI Key: WSUDXWKLGHFYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-methylphenyl)cyclobutanamine is a research chemical with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . It is characterized by the presence of a cyclobutanamine ring substituted with a 5-fluoro-2-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methylbenzene.

    Cyclobutanation: The 5-fluoro-2-methylbenzene undergoes a cyclobutanation reaction to form the cyclobutanamine ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where the fluoro or methyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-methylphenyl)cyclobutan-1-amine: A closely related compound with similar structural features.

    5-Fluoro-2-methylbenzene: The precursor used in the synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclobutanamine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H14FN/c1-8-3-4-9(12)7-10(8)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3

InChI Key

WSUDXWKLGHFYKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.